Ac-YVAD-AFC

Vue d'ensemble

Description

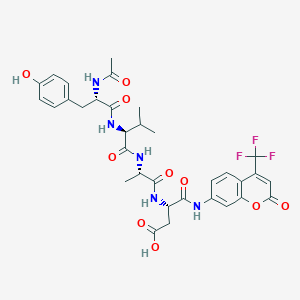

Ac-Tyr-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin is a tetrapeptide obtained by formal condensation of the C-terminal carboxy group of Ac-Tyr-Val-Ala-Asp with the amino group of 7-amino-4-trifluoromethylcoumarin. It has a role as a protease inhibitor. It is a tetrapeptide, a member of acetamides, a member of coumarins and an organofluorine compound. It is functionally related to a 7-amino-4-(trifluoromethyl)coumarin.

Applications De Recherche Scientifique

Recherche sur l'Inflammasome

Ac-YVAD-AFC est utilisé dans la recherche sur l'inflammasome pour surveiller l'activité de la caspase-1, qui est un composant essentiel du complexe inflammasome. L'inflammasome est responsable de l'activation des réponses inflammatoires, et en utilisant this compound, les chercheurs peuvent quantifier l'activité de la caspase-1 en temps réel. Cette application est essentielle pour comprendre les mécanismes de maladies telles que la goutte, le diabète de type 2 et l'athérosclérose, où l'activité de l'inflammasome est impliquée .

Études sur les Maladies Neurodégénératives

Dans le contexte des maladies neurodégénératives, this compound aide à la détection de l'activité de la caspase-1/4 associée à l'agrégation pathologique des protéines. Par exemple, dans la maladie d'Alzheimer, le clivage de la protéine précurseur amyloïde (APP) par les caspases est un événement significatif, et this compound peut être utilisé pour étudier ces schémas de clivage .

Apoptose et Mort Cellulaire

La caspase-1 est connue pour induire la pyroptose, une forme de mort cellulaire programmée distincte de l'apoptose. This compound permet la mesure de l'activité de la caspase-1 pendant la pyroptose, fournissant des informations sur les mécanismes cellulaires qui conduisent à cette forme inflammatoire de mort cellulaire, ce qui est particulièrement pertinent dans la recherche sur le cancer .

Modulation de la Réponse Immunitaire

This compound est essentiel pour étudier comment la caspase-1 influence la réponse immunitaire. Étant donné que la caspase-1 traite les cytokines pro-inflammatoires telles que l'IL-1β et l'IL-18, les chercheurs peuvent utiliser this compound pour évaluer comment la modulation de l'activité de la caspase-1 affecte la libération de cytokines et l'activation des cellules immunitaires .

Découverte et Développement de Médicaments

En découverte de médicaments, this compound est utilisé pour cribler les inhibiteurs de la caspase-1, ce qui pourrait conduire à de nouveaux agents thérapeutiques pour traiter les maladies inflammatoires. La capacité du substrat à fournir des résultats rapides et quantifiables en fait un excellent outil pour le criblage à haut débit de médicaments potentiels .

Recherche sur le Cancer

La caspase-1 a été impliquée dans la régulation de la croissance tumorale et des métastases. En utilisant this compound, les chercheurs peuvent étudier le rôle de la caspase-1 dans les cellules cancéreuses et son potentiel comme cible pour la thérapie anticancéreuse. Cette application est cruciale pour développer de nouvelles stratégies anticancéreuses .

Enquête sur les Maladies Infectieuses

This compound aide à explorer le rôle de la caspase-1 dans les maladies infectieuses. Étant donné que de nombreux agents pathogènes déclenchent une réponse inflammasome, ce substrat peut être utilisé pour étudier les interactions hôte-pathogène et la contribution de la caspase-1 à la défense immunitaire .

Réponse au Stress Cellulaire

Enfin, this compound est utilisé pour enquêter sur la réponse au stress cellulaire. La caspase-1 est activée dans diverses conditions de stress, et en utilisant ce substrat, les chercheurs peuvent approfondir les voies cellulaires qui sont activées pendant le stress et conduisent à l'inflammation .

Mécanisme D'action

Target of Action

Ac-YVAD-AFC is a fluorogenic substrate primarily targeting caspase-1 . Caspases are a family of cysteine-dependent proteases that play essential roles in various cellular processes, including apoptosis, proliferation, differentiation, and the inflammatory response .

Mode of Action

The compound interacts with its targets through a specific sequence of amino acids, YVAD, which has been shown to be a preferred cleavage site for caspase-1 and -4 . When caspase-1 or -4 cleaves this compound, it releases a fluorescent compound known as AFC (7-amino-4-trifluoromethylcoumarin) .

Biochemical Pathways

The cleavage of this compound by caspase-1 or -4 is part of the broader caspase-mediated cell death and inflammation pathways . Dysregulation of these pathways has been linked to various diseases, including inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Pharmacokinetics

It’s worth noting that the compound’s solubility in dmso is 100 mg/ml , which could potentially impact its bioavailability.

Result of Action

The cleavage of this compound by caspase-1 or -4 results in the release of AFC . This release can be quantified by fluorescent detection, with an excitation wavelength of 400 nm and an emission wavelength of 505 nm . This fluorescence allows researchers to measure caspase activity, providing a valuable tool for studying apoptosis and inflammation.

Action Environment

It’s important to note that the compound should be stored in sealed storage, away from moisture and light, under nitrogen . This suggests that environmental conditions such as temperature, light, and humidity could potentially affect the compound’s stability and efficacy.

Analyse Biochimique

Biochemical Properties

Ac-YVAD-AFC interacts with enzymes such as caspase-1 and -4 . The nature of these interactions involves the cleavage of the YVAD amino acids in the substrate, which is a preferred site for these caspases .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for caspases, which are involved in apoptosis, or programmed cell death . By serving as a substrate for these enzymes, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with caspase-1 and -4 . These enzymes cleave the YVAD amino acids in the substrate, leading to the release of AFC, which can be detected through fluorescence . This process can influence gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role as a substrate for caspases

Metabolic Pathways

This compound is involved in the caspase pathway, interacting with enzymes such as caspase-1 and -4

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36F3N5O10/c1-15(2)28(41-31(49)23(38-17(4)42)11-18-5-8-20(43)9-6-18)32(50)37-16(3)29(47)40-24(14-26(44)45)30(48)39-19-7-10-21-22(33(34,35)36)13-27(46)51-25(21)12-19/h5-10,12-13,15-16,23-24,28,43H,11,14H2,1-4H3,(H,37,50)(H,38,42)(H,39,48)(H,40,47)(H,41,49)(H,44,45)/t16-,23-,24-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKJISJKNKIJNP-DEQDFGQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36F3N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

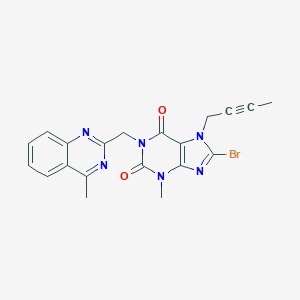

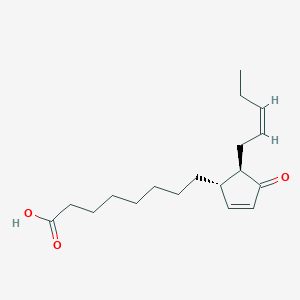

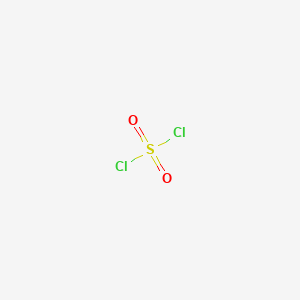

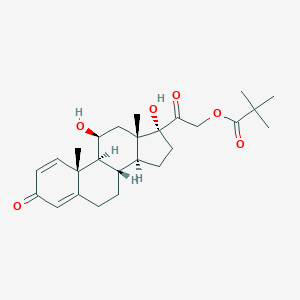

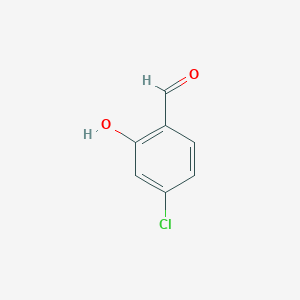

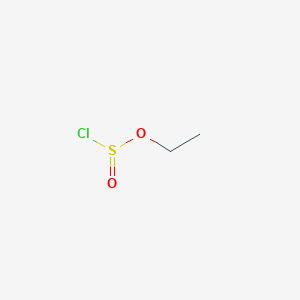

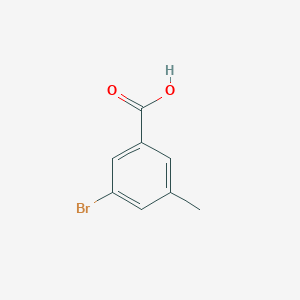

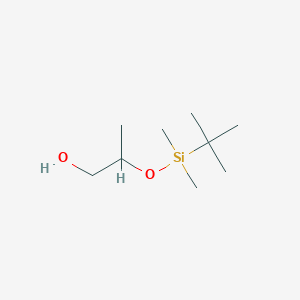

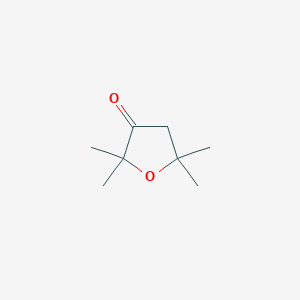

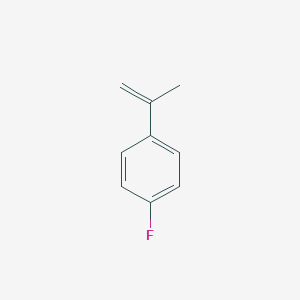

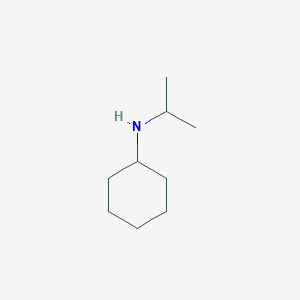

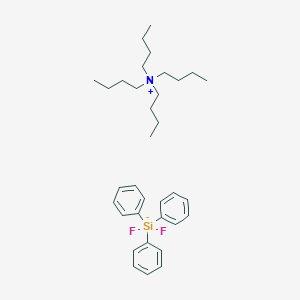

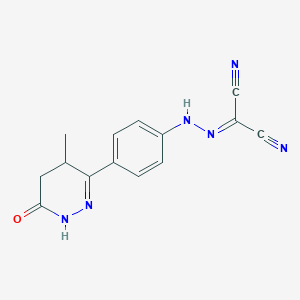

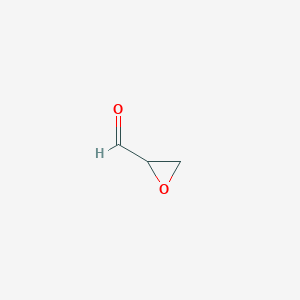

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Ac-YVAD-AFC used to study the effects of stone-forming components on bladder urothelium?

A: this compound is a fluorogenic substrate for caspase-1, an enzyme involved in inflammatory processes. [, ] When caspase-1 cleaves this compound, a fluorescent signal is produced. Researchers utilized this property to investigate the effects of calcium pyrophosphate (CPPD) and monosodium urate (MSU), both stone-forming components, on bladder urothelial cells. [] By measuring the fluorescence intensity after treating cells with CPPD or MSU, researchers could quantify caspase-1 activity and thus assess the level of NLRP3 inflammasome activation, a key inflammatory pathway. This method allowed them to demonstrate that both CPPD and MSU activate the NLRP3 inflammasome in a dose-dependent manner within bladder urothelium. []

Q2: Why was this compound chosen as a marker for caspase-1 activity instead of other caspase substrates, such as Ac-DEVD-amc, which is mentioned in one of the papers as a preferred substrate for caspase-3?

A: While Ac-DEVD-amc is indeed a preferred substrate for caspase-3, the research in question specifically focuses on the activation of the NLRP3 inflammasome, a process directly mediated by caspase-1. [] Therefore, using this compound, a more specific substrate for caspase-1, ensures that the observed effects are directly related to NLRP3 inflammasome activation and not influenced by the activity of other caspases like caspase-3. [] Choosing a substrate with higher specificity for the enzyme of interest, in this case, caspase-1, ensures more accurate and reliable results in the context of this specific research question.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.